Thuringiensin

Description

Properties

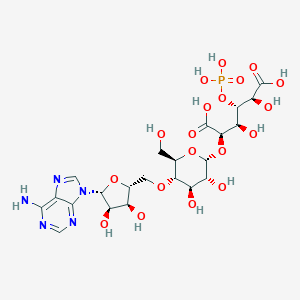

IUPAC Name |

2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLLEIBWKHEHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N5O19P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860303 | |

| Record name | CERAPP_20701 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

701.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-02-5 | |

| Record name | Exotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Thuringiensin: A Technical Deep Dive into its Discovery, History, and Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thuringiensin, a potent insecticidal exotoxin produced by the bacterium Bacillus thuringiensis (Bt), represents a significant area of study in the development of novel biopesticides. This technical guide provides an in-depth exploration of the discovery, history, chemical properties, and mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

Bacillus thuringiensis (Bt) is a gram-positive, soil-dwelling bacterium widely recognized for its production of insecticidal crystal (Cry) proteins, which are the basis for numerous commercial biopesticides. However, beyond these well-known proteins, certain strains of Bt also produce a potent, heat-stable, low molecular weight exotoxin known as this compound. First identified in 1959 by McConnell and Richards from the supernatant of Bt cultures, this non-proteinaceous toxin exhibits a broad spectrum of insecticidal activity, affecting various insect orders.[1] This document delves into the critical aspects of this compound, from its initial discovery to its molecular mechanism of action, providing a technical foundation for further research and development.

History and Discovery

The history of this compound is intrinsically linked to the broader research into Bacillus thuringiensis. While the bacterium itself was discovered much earlier, the identification of a heat-stable exotoxin was a pivotal moment that expanded the understanding of Bt's insecticidal capabilities beyond the well-documented Cry proteins.

-

1959: E. McConnell and A.G. Richards first report the existence of a heat-stable, filterable, and water-soluble exotoxin from the supernatant of Bacillus thuringiensis cultures that was toxic to insects upon injection.[1]

-

1960s-1970s: Subsequent research focused on the purification, characterization, and elucidation of the structure and mode of action of this exotoxin, which came to be known as this compound. Early studies established its non-proteinaceous nature and its broad-spectrum toxicity.

-

Present: Ongoing research continues to explore the biosynthesis, regulation, and potential applications of this compound, as well as the development of more specific and environmentally benign biopesticides.

Physicochemical Properties

This compound is a unique molecule with distinct chemical characteristics that contribute to its stability and biological activity.

| Property | Value | Reference |

| Chemical Formula | C22H32O19N5P | [2] |

| Molecular Weight | 701.5 g/mol | [1] |

| Composition | Adenosine (B11128), Glucose, Phosphoric acid, Gluconic diacid | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water. | [3] |

| Stability | Thermostable; retains bioactivity after heating to 121°C for 15 minutes. | [2] |

Biological Activity and Toxicity

This compound exhibits a broad range of insecticidal activity and has been tested against various insect orders. Its toxicity is not limited to insects, and its effects on mammalian systems have also been investigated.

Insecticidal Activity

| Insect Order | Species | LC50 | Reference |

| Diptera | Anastrepha ludens (Mexican fruit fly) | 0.641 µg/cm² | [2] |

| Diptera | Anastrepha obliqua (West Indian fruit fly) | 0.512 µg/cm² | [2] |

| Diptera | Anastrepha serpentina (Sapote fruit fly) | 0.408 µg/cm² | [2] |

| Lepidoptera | Mamestra configurata (Bertha armyworm) | Varies with formulation | [4] |

Mammalian Toxicity

| Animal Model | Route of Administration | LD50 | Reference |

| Rat | Intratracheal | 4.4 mg/kg | [2] |

| Rabbit | Dermal | > 6280 mg/kg (for a formulated B.t. product) | [5] |

| Rat | Oral | > 5000 mg/kg (for Javelin, a B.t. product) | [5] |

| Rat | Oral | > 13,000 mg/kg (for Thuricide, a B.t. product) | [5] |

Mechanism of Action: RNA Polymerase Inhibition

The primary mode of action of this compound is the inhibition of DNA-dependent RNA polymerase in both prokaryotic and eukaryotic cells. It functions as a structural analog of adenosine triphosphate (ATP), one of the essential nucleotide triphosphates required for RNA synthesis.

By mimicking ATP, this compound competitively inhibits the incorporation of ATP into the growing RNA chain during transcription. This disruption of RNA synthesis leads to a cascade of cellular dysfunctions, ultimately causing developmental abnormalities, feeding cessation, and mortality in susceptible insects.

Caption: Inhibition of RNA Polymerase by this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by the thu gene cluster. This cluster contains the genes necessary for the synthesis and assembly of the precursor molecules—adenosine, glucose, phosphoric acid, and gluconic diacid—into the final this compound molecule.

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

Purification of this compound from Bacillus thuringiensis Culture

This protocol outlines a general method for the purification of this compound from a liquid culture of a this compound-producing Bt strain.

Materials:

-

Liquid culture of a this compound-producing Bacillus thuringiensis strain

-

Centrifuge and appropriate centrifuge tubes

-

0.1 M Calcium Chloride (CaCl₂) solution

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Ultrafiltration system with appropriate molecular weight cut-off (MWCO) membranes (e.g., 1 kDa)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Acetonitrile (B52724) and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Cell Removal: Centrifuge the Bt liquid culture at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the bacterial cells. Carefully decant and collect the supernatant, which contains the secreted this compound.

-

Calcium Chloride Precipitation: To the supernatant, slowly add 0.1 M CaCl₂ solution with constant stirring to precipitate interfering substances. Allow the precipitate to form for at least 1 hour at 4°C.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to remove the precipitate. Collect the clear supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to 3.0 with HCl. This step can help in the subsequent purification steps.

-

Ultrafiltration: Concentrate the supernatant and remove larger molecules using an ultrafiltration system with a low MWCO membrane (e.g., 1 kDa). Collect the permeate, which will contain this compound.

-

HPLC Purification:

-

Equilibrate the HPLC system with a mobile phase of water with 0.1% TFA.

-

Inject the concentrated permeate onto the C18 column.

-

Elute this compound using a gradient of acetonitrile in water (both containing 0.1% TFA). The exact gradient will need to be optimized based on the specific column and system.

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm) and collect the fractions corresponding to the this compound peak.

-

-

Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.

Caption: Experimental workflow for this compound purification.

Insect Bioassay for LC50 Determination

This protocol describes a diet incorporation bioassay to determine the 50% lethal concentration (LC50) of this compound against a target insect larva.

Materials:

-

Purified this compound

-

Artificial insect diet appropriate for the target species

-

Multi-well bioassay trays or individual containers

-

Target insect larvae (e.g., 2nd or 3rd instar)

-

Solvent for this compound (e.g., sterile distilled water)

-

Pipettes and other standard laboratory equipment

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to create a range of concentrations to be tested. A control with only the solvent should also be prepared.

-

Diet Preparation: Prepare the artificial insect diet according to the manufacturer's instructions. While the diet is still liquid but cool enough to handle, add a specific volume of each this compound dilution (or the control) to a known volume of the diet to achieve the desired final concentrations. Mix thoroughly.

-

Assay Setup: Dispense the treated diet into the wells of the bioassay trays or individual containers. Allow the diet to solidify.

-

Insect Infestation: Carefully place one insect larva into each well or container.

-

Incubation: Incubate the bioassay trays at an appropriate temperature and humidity for the target insect species.

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after infestation. Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.

-

Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value, which is the concentration of this compound that causes 50% mortality in the test population.

RNA Polymerase Inhibition Assay

This protocol provides a general framework for an in vitro assay to measure the inhibition of RNA polymerase by this compound.

Materials:

-

Purified RNA polymerase (e.g., from E. coli or a target insect)

-

DNA template (e.g., calf thymus DNA)

-

Nucleotide triphosphate (NTP) mix (ATP, GTP, CTP, UTP), with one NTP being radiolabeled (e.g., [α-³²P]UTP or [³H]UTP)

-

This compound at various concentrations

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, etc.)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, DNA template, and RNA polymerase.

-

Inhibitor Addition: Add different concentrations of this compound to the reaction tubes. A control tube without this compound should be included.

-

Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10 minutes) at the optimal temperature for the RNA polymerase.

-

Initiation of Transcription: Start the reaction by adding the NTP mix containing the radiolabeled nucleotide.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.

-

Filtration: Filter the reaction mixture through a glass fiber filter. The precipitated, radiolabeled RNA will be retained on the filter, while unincorporated nucleotides will pass through.

-

Washing: Wash the filters several times with cold TCA to remove any remaining unincorporated radiolabeled nucleotides.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of RNA synthesized. Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of RNA polymerase activity).

Conclusion

This compound remains a molecule of significant interest due to its potent and broad-spectrum insecticidal activity. Its unique mode of action as an RNA polymerase inhibitor offers a valuable alternative or supplement to the more commonly used Cry proteins from Bacillus thuringiensis. This technical guide has provided a comprehensive overview of the discovery, history, and fundamental properties of this compound, along with detailed experimental protocols and visual aids. It is intended to empower researchers and drug development professionals with the foundational knowledge and methodologies necessary to further explore the potential of this compound in the development of next-generation biopesticides. Continued research into its biosynthesis, formulation, and target specificity will be crucial for harnessing its full potential in a safe and effective manner.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative toxicity of delta-endotoxin and this compound of Bacillus thuringiensis and mixtures of the two for the bertha armyworm (Lepidoptera: noctuidae) [agris.fao.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

Thuringiensin-Producing Strains of Bacillus thuringiensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacillus thuringiensis (Bt), a gram-positive soil bacterium, is renowned for its production of insecticidal crystal (Cry) proteins, which have been pivotal in developing biological pesticides.[1] Beyond these proteins, certain Bt strains synthesize Thuringiensin, also known as β-exotoxin, a thermostable, non-proteinaceous secondary metabolite with a broad spectrum of insecticidal activity.[2] This technical guide provides an in-depth overview of this compound, focusing on the producing strains of Bacillus thuringiensis, its biosynthesis, mechanism of action, and methods for its isolation, purification, and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and biopesticide research.

This compound is a low molecular weight oligosaccharide composed of adenosine, glucose, phosphoric acid, and gluconic diacid.[2] Its primary mode of action is the inhibition of RNA polymerase in susceptible insects, leading to a disruption of normal growth and development, particularly during molting and pupation.[2] The genetic determinants for this compound production are located on the thu gene cluster, often found on plasmids.[2] This guide details the biosynthetic pathway and the functions of the genes within this cluster.

Furthermore, this document presents a compilation of quantitative data on the toxicity of this compound against various insect species, summarized in clear tabular formats for comparative analysis. Detailed experimental protocols for the screening and isolation of this compound-producing Bt strains, their cultivation for optimal toxin production, and subsequent extraction, purification, and quantification of this compound are provided. To facilitate a deeper understanding, key pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound

This compound, or β-exotoxin, is a secondary metabolite produced by certain strains of Bacillus thuringiensis. Unlike the well-known Cry proteins, which are high molecular weight proteins, this compound is a small, thermostable oligosaccharide with the chemical formula C22H32N5O19P.[2] It is composed of adenosine, glucose, phosphoric acid, and gluconic diacid.[2] Its thermostability allows it to remain active even after exposure to high temperatures.[3]

The insecticidal activity of this compound extends across a wide range of insect orders, including Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera.[2] This broad-spectrum activity, coupled with its different mode of action from Cry proteins, makes it a subject of interest for the development of novel biopesticides.

This compound Biosynthesis

The production of this compound is governed by the thu gene cluster, which comprises 11 genes: thuA, thuB, thuC, thuD, thuE, thuF, thuG, thu1, thu2, thu3, and thu4.[2] This gene cluster is often located on large plasmids, which may also carry cry genes.[2] The biosynthesis of this compound is a multi-step process involving the synthesis of precursors and their subsequent assembly.

The pathway can be broadly divided into three key stages:

-

Synthesis of Gluconic Diacid: The initial substrate, glucose-6-phosphate, is converted to gluconic diacid through a series of enzymatic reactions catalyzed by the products of the thuA, thuC, and thuD genes.[4]

-

Assembly of Precursors: The gluconic diacid is then assembled with glucose and adenosine, a process mediated by the enzymes encoded by thuF and thu1.[4]

-

Final Modification: The final step involves the phosphorylation of the assembled precursor molecule by the enzyme encoded by the thuE gene, resulting in the mature this compound molecule.[4]

Mechanism of Action

This compound acts as a potent inhibitor of RNA polymerase in insects.[2] As an analog of ATP, it competes with ATP for binding to the enzyme, thereby disrupting the synthesis of RNA.[2] This inhibition of transcription affects a wide range of cellular processes that are dependent on gene expression, ultimately leading to mortality. The effects are particularly pronounced during periods of active growth and development, such as molting and pupation, where extensive gene expression is required.[2]

Quantitative Data on this compound Toxicity

The toxicity of this compound varies depending on the insect species and the method of application. The following tables summarize available quantitative data on the lethal concentration (LC50) and lethal dose (LD50) of this compound.

| Insect Species | Order | LC50 | Reference |

| Anastrepha ludens (Mexican fruit fly) | Diptera | 0.641 mg/cm² | [2] |

| Anastrepha obliqua (West Indian fruit fly) | Diptera | 0.512 mg/cm² | [2] |

| Anastrepha serpentina (Sapote fruit fly) | Diptera | 0.408 mg/cm² | [2] |

| Spodoptera frugiperda | Lepidoptera | 2.6 times smaller than HD-1 strain | [5] |

| Helicoverpa armigera | Lepidoptera | 210.92 µg/ml | [1] |

| Spodoptera litura | Lepidoptera | 229.99 µg/ml | [1] |

| Animal Species | Route of Administration | LD50 | Reference |

| Rat | Acute pulmonary | 4.4 mg/kg | [2] |

Experimental Protocols

Screening and Isolation of this compound-Producing Bacillus thuringiensis Strains

This protocol outlines a general procedure for the isolation of B. thuringiensis from soil and subsequent screening for this compound production.

Materials:

-

Soil samples

-

Sterile 0.85% NaCl solution

-

Nutrient agar (B569324) plates

-

Luria-Bertani (LB) broth

-

Incubator

-

Microscope

-

House fly (Musca domestica) larvae for bioassay[6]

Procedure:

-

Soil Sample Preparation: Suspend 1 g of soil in 10 mL of sterile 0.85% NaCl solution.

-

Heat Shock: Heat the soil suspension at 80°C for 10 minutes to kill vegetative cells, enriching for spore-forming bacteria like B. thuringiensis.

-

Serial Dilution and Plating: Perform serial dilutions of the heat-shocked suspension and plate onto nutrient agar.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Colony Selection: Identify colonies with the characteristic morphology of B. thuringiensis (flat, irregular, and opaque).

-

Microscopic Examination: Perform Gram staining and spore staining to confirm the presence of Gram-positive, spore-forming rods.

-

Screening for this compound Production (House Fly Bioassay): a. Inoculate individual B. thuringiensis isolates into LB broth and incubate for 72 hours at 30°C with shaking. b. Centrifuge the cultures to pellet the cells and collect the supernatant. c. Incorporate the filter-sterilized supernatant into the diet of house fly larvae.[6] d. Observe the larvae for mortality, developmental abnormalities, and inhibition of pupation over a period of 7-10 days.[6] e. Isolates that cause significant mortality or developmental defects are considered potential this compound producers.

Cultivation for this compound Production

The composition of the culture medium can significantly influence the yield of this compound. While standard media like Luria-Bertani (LB) can be used, optimized media often result in higher production.

Optimized Culture Medium Composition: [5]

-

Glucose: 22.5 g/L

-

Glycerol: 4.8 g/L

-

Yeast Extract: 5.8 g/L

-

MnSO4: 0.008 g/L

Cultivation Conditions:

-

Inoculum: A 24-hour-old culture of the this compound-producing strain grown in LB broth.

-

Inoculum Size: 1% (v/v)

-

Temperature: 30°C

-

Agitation: 200 rpm

-

Incubation Time: 72 hours

Extraction and Purification of this compound

This protocol describes a two-step method for the recovery and partial purification of this compound from culture supernatant.[2]

Materials:

-

B. thuringiensis culture supernatant

-

Calcium silicate (B1173343)

-

Dibasic sodium phosphate (B84403)

-

Centrifuge

-

pH meter

Procedure:

-

Adsorption to Calcium Silicate: a. Adjust the pH of the culture supernatant to 5.0. b. Add calcium silicate to the supernatant and stir to allow for the adsorption of this compound. c. Centrifuge the mixture to pellet the calcium silicate with the adsorbed this compound.

-

Desorption with Dibasic Sodium Phosphate: a. Resuspend the calcium silicate pellet in a 0.4 M solution of dibasic sodium phosphate (pH 9.2). b. Stir to facilitate the desorption of this compound from the calcium silicate. c. Centrifuge the mixture to pellet the calcium silicate, leaving the partially purified this compound in the supernatant.

-

Further Purification (Optional): The resulting supernatant can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Quantification of this compound by HPLC

HPLC is a rapid and specific method for the quantification of this compound.

HPLC System and Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a buffer such as 50 mM KH2PO4 adjusted to a low pH (e.g., 3.0) with phosphoric acid.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.

-

Detection: UV detection at 254 nm.

-

Standard: A purified this compound standard is required for calibration.

Procedure:

-

Sample Preparation: Centrifuge the culture supernatant to remove cells and debris. The supernatant can be directly injected or diluted with the mobile phase if the concentration of this compound is high.

-

Injection: Inject a known volume of the sample and standard solutions onto the HPLC column.

-

Analysis: Run the HPLC system under the specified conditions and record the chromatograms.

-

Quantification: Compare the peak area of this compound in the sample to the peak areas of the standards to determine the concentration.

Conclusion

This compound represents a valuable, yet less explored, insecticidal compound from Bacillus thuringiensis. Its broad-spectrum activity and distinct mode of action from Cry proteins make it a compelling candidate for the development of new biopesticides, particularly in the context of managing insect resistance. This technical guide has provided a comprehensive overview of this compound, from the fundamental aspects of its biosynthesis and mechanism of action to practical experimental protocols for its study. The presented quantitative data, detailed methodologies, and visual diagrams are intended to equip researchers and professionals in the field with the necessary knowledge to further investigate and harness the potential of this compound-producing B. thuringiensis strains. Further research into optimizing production, formulation, and delivery methods will be crucial in translating the potential of this compound into effective and sustainable pest management solutions.

References

- 1. researcherslinks.com [researcherslinks.com]

- 2. Optimization of medium composition for the production of mosquitocidal toxins from Bacillus thuringiensis subsp. israelensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innovationtoimpact.org [innovationtoimpact.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An improved bioassay for the detection of Bacillus thuringiensis beta-exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical structure and properties of Thuringiensin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thuringiensin, also known as β-exotoxin, is a potent, thermostable secondary metabolite produced by certain strains of the bacterium Bacillus thuringiensis. Unlike the well-known Cry protein toxins, this compound is a non-proteinaceous, low molecular weight oligosaccharide with a broad spectrum of insecticidal activity. Its unique mode of action, targeting the fundamental process of transcription by inhibiting RNA polymerase, makes it a subject of significant interest in pest management research and as a tool in molecular biology. This guide provides an in-depth technical overview of the chemical structure, physicochemical and biological properties, mechanism of action, biosynthesis, and relevant experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with the chemical formula C₂₂H₃₂N₅O₁₉P.[1][2][3] It is an adenine (B156593) nucleoside oligosaccharide, structurally analogous to adenosine (B11128) triphosphate (ATP), a key characteristic that underlies its biological activity.[1][4] The molecule is composed of four primary components in a 1:1:1:1 molar ratio: adenosine, glucose, a phosphate (B84403) group, and a gluconic diacid.[1][2][3] The core structure consists of an adenosine molecule linked to a glucose residue, which is then connected to the gluconic diacid. The phosphate group is attached to this gluconic diacid moiety.[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. A notable feature is its remarkable thermostability, retaining biological activity even after autoclaving at 121°C for 15 minutes.[1][2][4] This property distinguishes it from the proteinaceous insecticidal toxins also produced by Bacillus thuringiensis.

| Property | Value | References |

| Molecular Formula | C₂₂H₃₂N₅O₁₉P | [1][2][4] |

| Molecular Weight | 701.5 g/mol | [4] |

| CAS Number | 23526-02-5 | [4] |

| Appearance | Not specified in results | |

| Solubility | Soluble in water | |

| Stability | Thermostable; stable at 121°C for 15 min. More stable at pH 7.0. | [1][4] |

Table 1: Physicochemical Properties of this compound

Biological Properties and Mechanism of Action

This compound exhibits a broad insecticidal spectrum, with toxic effects documented against species from the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species.[1][2][4] Its mode of action differs significantly from the pore-forming Cry toxins.

Inhibition of RNA Polymerase

The primary molecular target of this compound is the DNA-dependent RNA polymerase, a crucial enzyme for the transcription of genetic information from DNA to RNA.[1][2][4] Due to its structural similarity to ATP, this compound acts as an ATP analog and competitively inhibits RNA polymerase.[1][2][4] This competitive binding disrupts the process of RNA synthesis, leading to a cessation of gene expression.[4] The inhibition of this fundamental cellular process explains its broad toxicity across different life forms.

At sublethal doses, the disruption of transcription affects critical developmental processes in insects, such as molting and pupation, often resulting in teratological effects.[1][4] Higher concentrations lead to mortality.[4]

Caption: Inhibition of RNA Polymerase by this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic process governed by a dedicated gene cluster known as the thu cluster.[1][4] In some Bacillus thuringiensis strains, this cluster is located on a large plasmid.[4] The thu cluster contains at least 11 open reading frames (thuA to thuG and thu1 to thu4) that direct the synthesis of the molecule.[1][4]

The biosynthetic pathway can be summarized in three main steps:

-

Synthesis of Gluconic Diacid: The key precursor, gluconic diacid, is synthesized from glucose 6-phosphate by the enzymes encoded by thuA, thuC, and thuD.[1][2]

-

Assembly of the Core Structure: The gluconic diacid, glucose, and adenosine are assembled by enzymes encoded by thuF and thu1.[1][2]

-

Phosphorylation: The final step is the phosphorylation of the assembled precursor, a reaction catalyzed by the enzyme encoded by the thuE gene.[1][2]

Caption: Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

Purification of this compound

Several methods have been developed for the separation and purification of this compound from Bacillus thuringiensis culture supernatants.[2] Early methods involved centrifugation and precipitation with calcium chloride.[2] More recent and efficient methods utilize chromatography. A general workflow for purification is outlined below.

Workflow for this compound Purification

Caption: General Experimental Workflow for this compound Purification.

Detailed Methodology (Based on Gohar et al., 2001):

-

Culture Preparation: Grow a this compound-producing strain of Bacillus thuringiensis in a suitable liquid medium.

-

Cell Removal: Centrifuge the culture broth to pellet the bacterial cells. Collect the supernatant which contains the secreted this compound.

-

Solvent Precipitation: Treat the supernatant with acetone and acetonitrile (B52724) to precipitate proteins and other macromolecules. Centrifuge to remove the precipitate and collect the clarified supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the clarified supernatant onto the cartridge.

-

Wash the cartridge with water to remove unbound impurities.

-

Elute this compound with a suitable solvent (e.g., a methanol/water mixture).

-

-

Anion-Exchange Chromatography: For further purification, pass the eluate from SPE through an anion-exchange cartridge.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an appropriate buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector at a wavelength of approximately 258 nm.

-

Collect the fraction corresponding to the this compound peak.

-

-

Quantification: Determine the concentration of this compound by comparing the peak area from the HPLC chromatogram to a standard curve prepared with known concentrations of purified this compound.

Bioassay for Insecticidal Activity

A common method to assess the biological activity of this compound is through bioassays using susceptible insect larvae, such as the housefly (Musca domestica).

Methodology:

-

Diet Preparation: Prepare a standard larval diet.

-

Toxin Incorporation: Incorporate various concentrations of the purified this compound or culture supernatant into the diet. A control diet without this compound should also be prepared.

-

Larval Exposure: Place a known number of early-instar insect larvae onto the treated and control diets.

-

Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, and light).

-

Data Collection: After a specified period, record larval mortality, developmental abnormalities (e.g., failure to pupate or emerge as adults), and pupal weight.

-

Data Analysis: Calculate the lethal concentration (LC₅₀) or effective concentration (EC₅₀) values to quantify the toxicity of this compound.

Toxicity and Safety Considerations

While this compound is a potent insecticide, its broad-spectrum activity and mechanism of targeting a universally conserved enzyme raise safety concerns. It is known to be toxic to a wide range of life forms, including mammals.[5] For this reason, the presence of this compound is prohibited in commercial Bacillus thuringiensis microbial products used for pest control in many countries.[5] The toxicity in mammals has been a subject of debate, with some studies indicating potential adverse effects.[2] Therefore, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling purified this compound in a research setting.

Conclusion

This compound remains a molecule of significant scientific interest due to its unique chemical structure, thermostability, and potent insecticidal activity. Its mechanism of action as an RNA polymerase inhibitor provides a valuable tool for studying the fundamental processes of transcription. While its broad toxicity limits its direct application in agriculture, understanding its biosynthesis and mode of action can inform the development of novel, more specific pest control strategies and provide insights for drug development. Further research into the structure-activity relationships of this compound and its analogs may lead to the design of more selective and safer insecticidal compounds.

References

- 1. This compound: A Thermostable Secondary Metabolite from Bacillus thuringiensis with Insecticidal Activity against a Wide Range of Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (β-Exotoxin) [benchchem.com]

- 5. Bacillus thuringiensis - Wikipedia [en.wikipedia.org]

Thuringiensin Biosynthesis: A Technical Guide to the Genetic and Molecular Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thuringiensin, also known as β-exotoxin, is a potent, thermostable insecticidal secondary metabolite produced by certain strains of Bacillus thuringiensis (Bt). Its broad insecticidal spectrum and unique mode of action as an RNA polymerase inhibitor make it a subject of significant interest for the development of novel bio-insecticides. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, its genetic determinants, and the experimental methodologies used to elucidate these complex systems. The information is presented to facilitate further research and development in the fields of biocontrol, drug discovery, and metabolic engineering.

Genetic Determinants of this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the thu cluster. In Bacillus thuringiensis strain CT-43, this cluster is located on a 110-kb endogenous plasmid which also carries the cry1Ba insecticidal crystal protein gene.[1] The thu cluster comprises 11 open reading frames (ORFs) that encode the enzymatic machinery required for the synthesis, modification, and transport of the this compound molecule.[1][2]

Table 1: Genetic Determinants of the this compound (thu) Gene Cluster

| Gene | Encoded Protein/Enzyme | Putative Function in this compound Biosynthesis |

| thuA | Glucose-6-phosphate 1-dehydrogenase | Catalyzes the initial step in the synthesis of the gluconic diacid precursor from glucose-6-phosphate.[1][2] |

| thuB | Racemase | The specific function in the pathway is not fully elucidated. |

| thuC | PEP-protein phosphotransferase | Involved in the dephosphorylation of 6-phosphogluconic acid, a step in the formation of gluconic diacid.[1][2] |

| thuD | UDP-glucose-6-dehydrogenase | Catalyzes the oxidation of gluconic acid to form the gluconic diacid precursor.[1][2] |

| thuE | Shikimate kinase | Responsible for the final phosphorylation of the this compound precursor to form the mature, active molecule.[1][3] |

| thuF | Glycosyltransferase | Involved in the assembly of gluconic diacid and glucose.[1][2] |

| thuG | N-acyl-D-glucosamine 2-epimerase | The specific function in the pathway is not fully elucidated. |

| thu1 | Putative exopolysaccharide polymerization protein | Assembles the glucose-gluconic diacid intermediate with adenosine (B11128).[1][2] |

| thu2 | Non-ribosomal peptide synthetase (NRPS) | Believed to act as a scaffold for the assembly of the this compound precursors.[1][2] |

| thu3 | ABC transporter-like protein | Implicated in the transport and release of the mature this compound molecule from the cell.[4] |

| thu4 | SAM-dependent methyltransferase | The specific function in the pathway is not fully elucidated. |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex, multi-step process that can be conceptually divided into three main stages: the synthesis of the gluconic diacid precursor, the assembly of the core molecule, and the final phosphorylation to yield the active toxin.[1][5][6] The molecule itself is composed of four key precursors: adenosine, glucose, a phosphate (B84403) group, and gluconic diacid.[1][3]

Stage 1: Synthesis of the Gluconic Diacid Precursor

The pathway is initiated with the conversion of glucose-6-phosphate into gluconic diacid. This process is catalyzed by the sequential action of three enzymes encoded by the thu cluster:

-

ThuA (Glucose-6-phosphate 1-dehydrogenase): Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone.[1]

-

Hydrolysis: The 6-phosphoglucono-δ-lactone is then hydrolyzed to 6-phosphogluconic acid.[6]

-

ThuC (PEP-protein phosphotransferase): Catalyzes the dephosphorylation of 6-phosphogluconic acid to yield gluconic acid.[1]

-

ThuD (UDP-glucose dehydrogenase): Oxidizes gluconic acid to form the key precursor, gluconic diacid (precursor A).[1]

Stage 2: Assembly of the Core this compound Molecule

The assembly of the core structure involves the coming together of gluconic diacid, glucose, and adenosine. This assembly is thought to occur on the scaffold of the non-ribosomal peptide synthetase (NRPS) encoded by thu2.[1]

-

ThuF (Glycosyltransferase): This enzyme is involved in the linkage of gluconic diacid and glucose.[1]

-

Thu1 (Putative exopolysaccharide polymerization protein): This protein polymerizes the resulting product with the ribose moiety of adenosine (derived from ATP, ADP, or AMP), forming a 4,5-glycosidic bond between the ribose and glucose.[1][6] This assembled molecule is referred to as precursor C.

Stage 3: Final Phosphorylation and Secretion

The final step in the biosynthesis is the phosphorylation of the assembled precursor to generate the mature, biologically active this compound molecule.

-

ThuE (Shikimate kinase): This enzyme catalyzes the phosphorylation of precursor C.[1][3] The disruption of the thuE gene results in the accumulation of the unphosphorylated precursor and a loss of toxicity.[3]

-

Secretion: The mature this compound molecule is then secreted from the cell, a process that may involve the thu3 gene product, which has homology to ABC transporters, and a Type IV-like secretion system (T4SS) also found on the plasmid harboring the thu cluster.[4]

Caption: The this compound biosynthesis pathway, detailing the three main stages.

Quantitative Data

While extensive quantitative data on the this compound biosynthesis pathway is still an active area of research, some key values have been reported.

Table 2: Quantitative Data Related to this compound and its Biosynthesis

| Parameter | Value | Reference |

| Molecular Formula of this compound | C22H32O19N5P | [1] |

| Molecular Weight of this compound | 701 Da | [1] |

| Molecular Weight of Precursor C | 603.2548 m/z | [3] |

| Increase in this compound production with thuF overexpression | 2.1-fold | [2] |

| Increase in thuE transcription with CRISPR-Cas9 promoter editing | 40% | [2] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the thu Gene Cluster

This protocol describes the heterologous expression of the entire thu gene cluster in a non-producing Bacillus thuringiensis strain to confirm its role in this compound synthesis.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of the thu gene cluster.

Methodology:

-

Construction of a Shuttle BAC Library: A shuttle bacterial artificial chromosome (BAC) library of the this compound-producing B. thuringiensis strain CT-43 is constructed in Escherichia coli.

-

Screening of the BAC Library: The library is screened by PCR using primers specific for genes within the thu cluster to identify clones containing the complete cluster.

-

Transformation of a Non-Producing Strain: The identified BAC clone (e.g., pBMB0558) is introduced into a B. thuringiensis strain that does not naturally produce this compound (e.g., BMB171) via electroporation.

-

Selection of Transformants: Transformed cells are selected on a medium containing an appropriate antibiotic corresponding to the resistance marker on the BAC vector.

-

Culturing and Extraction: The recombinant strain and the wild-type producing strain are cultured under conditions conducive to this compound production. The culture supernatant is then harvested by centrifugation.

-

Analysis of this compound Production: The culture supernatants are analyzed for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry with Ion Trap and Time-of-Flight detection (LC-MS/IT-TOF).

Gene Knockout of thuE

This protocol details the process of creating a targeted gene knockout of thuE to confirm its function in the final phosphorylation step of this compound biosynthesis.

Methodology:

-

Construction of the Knockout Vector: A suicide vector is constructed containing two fragments of the thuE gene, flanking a selectable marker (e.g., an antibiotic resistance cassette). These gene fragments will serve as homologous regions for recombination.

-

Transformation: The knockout vector is introduced into the wild-type this compound-producing B. thuringiensis strain via electroporation.

-

Selection of Single-Crossover Mutants: Transformants are selected on a medium containing the antibiotic for which resistance is conferred by the vector's marker. This selects for cells in which the plasmid has integrated into the chromosome via a single homologous recombination event.

-

Selection of Double-Crossover Mutants: Single-crossover mutants are then cultured in the absence of selection to allow for a second recombination event. Cells are then plated on a medium containing a counter-selectable marker (if present on the vector) or screened for the loss of the vector-borne resistance and the gain of the knockout cassette's resistance.

-

Verification of the Knockout: The correct gene replacement is confirmed by PCR using primers flanking the thuE gene and by sequencing the PCR product.

-

Phenotypic Analysis: The thuE knockout mutant is cultured, and the supernatant and cell lysate are analyzed by HPLC and LC-MS/IT-TOF to confirm the absence of mature this compound and the accumulation of its unphosphorylated precursor (Precursor C).

Analysis of this compound and its Intermediates by HPLC and LC-MS/IT-TOF

This protocol provides a general framework for the analytical detection and quantification of this compound and its biosynthetic intermediates.

Methodology:

-

Sample Preparation: B. thuringiensis cultures are centrifuged to separate the cells from the supernatant. For intracellular metabolite analysis, the cell pellet is washed and then lysed. The supernatant and the cell lysate are filtered through a 0.22 µm filter before analysis.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

-

Detection: this compound and its precursors are detected by UV absorbance at approximately 260 nm.

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

-

-

Liquid Chromatography-Mass Spectrometry with Ion Trap and Time-of-Flight (LC-MS/IT-TOF):

-

LC Conditions: Similar chromatographic conditions as for HPLC are used to separate the compounds of interest.

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in negative mode is often used for the analysis of this compound.

-

Detection: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are determined to confirm the identity of this compound and its biosynthetic intermediates.

-

Conclusion

The elucidation of the this compound biosynthesis pathway and its genetic determinants represents a significant advancement in our understanding of this important insecticidal compound. The detailed knowledge of the thu gene cluster and the functions of its encoded enzymes opens up new avenues for the biotechnological production of this compound. Genetic engineering strategies, such as the overexpression of key biosynthetic genes or the heterologous expression of the entire pathway in a high-producing host, could lead to enhanced yields and more cost-effective production. Furthermore, the detailed understanding of the biosynthetic machinery provides a foundation for the generation of novel this compound analogs with potentially improved insecticidal properties or altered target specificities through combinatorial biosynthesis and metabolic engineering approaches. This technical guide serves as a comprehensive resource to aid researchers in these future endeavors.

References

- 1. This compound: A Thermostable Secondary Metabolite from Bacillus thuringiensis with Insecticidal Activity against a Wide Range of Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US20120015404A1 - Gene cluster for this compound synthesis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. [Site-specific integration of heterologous gene into Bacillus thuringiensis chromosome and its expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of Thuringiensin as an RNA polymerase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thuringiensin, a thermostable exotoxin produced by Bacillus thuringiensis, is a potent inhibitor of transcription across a wide range of organisms. Its primary mechanism of action is the competitive inhibition of RNA polymerase, acting as a structural analog of ATP. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative inhibitory parameters, and cellular consequences of this compound's activity. Detailed experimental protocols for studying its inhibitory effects are provided, alongside visualizations of the key pathways and experimental workflows.

Introduction

This compound, also known as β-exotoxin, is a non-proteinaceous, low molecular weight oligosaccharide with potent insecticidal and cytotoxic properties.[1] Unlike the well-known Cry protein toxins also produced by Bacillus thuringiensis, this compound has a broad spectrum of activity, affecting a wide range of insects and even mammalian cells.[1][2] This broad toxicity stems from its fundamental mechanism of action: the inhibition of the essential cellular process of transcription.[3]

Structurally, this compound is an analog of adenosine (B11128) triphosphate (ATP), one of the four essential nucleotide triphosphates required for RNA synthesis.[3] This structural mimicry allows it to bind to the active site of RNA polymerase, competitively inhibiting the incorporation of ATP into the nascent RNA chain.[4][5] This guide delves into the specifics of this inhibitory mechanism, providing researchers and drug development professionals with a comprehensive understanding of this compound's action as an RNA polymerase inhibitor.

Mechanism of Action

Competitive Inhibition of RNA Polymerase

This compound functions as a competitive inhibitor of RNA polymerase with respect to ATP.[4] This means that this compound and ATP directly compete for binding to the same site on the RNA polymerase enzyme. The binding of this compound to the active site prevents the binding of ATP, thereby halting the process of transcription.[5]

dot

Caption: Competitive inhibition of RNA polymerase by this compound.

Selectivity and Differential Inhibition

While this compound is a broad-spectrum inhibitor, it exhibits some degree of selectivity and differential potency against various RNA polymerases.

-

Prokaryotic vs. Eukaryotic: this compound is effective against both prokaryotic and eukaryotic RNA polymerases.

-

Eukaryotic RNA Polymerase Subtypes: Studies on mouse liver cells have shown that the α-amanitin-sensitive RNA polymerase (primarily RNA Polymerase II) is 50-100 times more sensitive to this compound inhibition than the α-amanitin-insensitive RNA polymerase (RNA Polymerase I).[4][6] Kinetic analysis revealed that this compound exhibits competitive inhibition with respect to ATP for the nucleolar enzyme (RNA Polymerase I) but a mixed type of inhibition for the nucleoplasmic enzyme (RNA Polymerase II).[4]

Quantitative Data on RNA Polymerase Inhibition

The potency of this compound as an RNA polymerase inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| RNA Polymerase Source | Polymerase Type | IC50 | Ki | Reference |

| Escherichia coli | Bacterial | 7.5 µM | Not Reported | [7][8] |

| Mouse Liver | Eukaryotic (Nucleoplasmic, α-amanitin-sensitive) | 50-100x more sensitive than nucleolar | Not Reported | [4][6] |

| Mouse Liver | Eukaryotic (Nucleolar, α-amanitin-insensitive) | - | Not Reported | [4][6] |

Experimental Protocols

In Vitro RNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of this compound on RNA polymerase activity in vitro.

Materials:

-

Purified RNA Polymerase (e.g., E. coli RNA polymerase)

-

DNA template containing a suitable promoter (e.g., T7 promoter)

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP (for radiolabeling)

-

This compound

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the Transcription Reaction Mix: In a microcentrifuge tube on ice, combine the transcription buffer, DNA template, ATP, GTP, CTP, and [α-³²P]UTP.

-

Prepare this compound Dilutions: Prepare a series of dilutions of this compound in transcription buffer.

-

Initiate the Reaction: Add RNA polymerase to the reaction mix.

-

Add Inhibitor: Immediately add the different concentrations of this compound to the respective reaction tubes. Include a control reaction with no inhibitor.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the Reaction: Terminate the reactions by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the RNA transcripts on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager or autoradiography. Quantify the band intensities to determine the amount of RNA synthesized at each this compound concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

dot

Caption: Experimental workflow for in vitro RNA polymerase inhibition assay.

Downstream Cellular Effects and Signaling Pathways

The inhibition of RNA polymerase by this compound leads to a global shutdown of transcription, which has profound and widespread consequences for cellular function. While direct, specific signaling pathway activation by this compound as a primary response is not well-documented, the cellular stress induced by transcriptional arrest can trigger various downstream pathways.

Studies on the broader effects of Bacillus thuringiensis toxins, primarily the Cry proteins, have implicated the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a key cellular response to intoxication in insects.[3][9][10][11] It is plausible that the cellular stress resulting from this compound-induced transcriptional arrest could also lead to the activation of stress-responsive pathways like MAPK. However, further research specifically investigating the transcriptomic and proteomic consequences of purified this compound exposure is required to definitively identify the directly affected signaling cascades.

dot

Caption: Potential downstream effects of this compound-mediated RNA polymerase inhibition.

Structural Insights

To date, there are no publicly available crystal or cryo-EM structures of this compound in complex with RNA polymerase. The lack of a high-resolution structure of the inhibitor-enzyme complex limits a precise understanding of the molecular interactions that govern binding and inhibition.

However, structural studies of RNA polymerase in complex with its natural substrate, ATP, and other ATP analogs provide valuable insights into the binding site and the mechanism of nucleotide incorporation.[12][13] These studies reveal a highly conserved active site pocket that accommodates the adenosine moiety and the triphosphate chain. It is within this pocket that this compound is presumed to bind, with its adenosine-like portion occupying the same space as ATP. Molecular modeling and docking studies based on the known structures of RNA polymerase and this compound could provide valuable hypotheses about the specific interactions involved.

Conclusion

This compound is a potent, broad-spectrum inhibitor of RNA polymerase, acting through competitive inhibition with respect to ATP. Its ability to disrupt the fundamental process of transcription underlies its significant toxicity. While quantitative data on its inhibitory activity against a wide range of RNA polymerases is still somewhat limited, and structural details of its interaction with the enzyme remain to be elucidated, the available evidence provides a solid foundation for understanding its mechanism of action. Further research, including comprehensive kinetic studies, transcriptomic and proteomic analyses of this compound-treated cells, and structural biology efforts, will be crucial for a more complete picture of this potent toxin and for exploring its potential applications in research and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Inhibition of RNA polymerase from Bacillus thuringiensis and Escherichia coli by beta-exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MAPK Signaling Pathway Alters Expression of Midgut ALP and ABCC Genes and Causes Resistance to Bacillus thuringiensis Cry1Ac Toxin in Diamondback Moth | PLOS Genetics [journals.plos.org]

- 10. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uab.edu [uab.edu]

- 13. The properties of ATP-analogs in initiation of RNA synthesis catalyzed by RNA polymerase from E coli - PMC [pmc.ncbi.nlm.nih.gov]

Thuringiensin as an ATP Analog: A Technical Guide to its Molecular Interactions and Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thuringiensin, also known as β-exotoxin, is a thermostable, low molecular weight secondary metabolite produced by certain strains of Bacillus thuringiensis. Structurally classified as an adenine (B156593) nucleoside oligosaccharide, it functions as a potent ATP analog. This technical guide provides an in-depth analysis of this compound's molecular interactions, focusing on its primary mechanism of action: the competitive inhibition of DNA-dependent RNA polymerase. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows. The information presented is intended to support researchers and professionals in the fields of insecticide development, molecular biology, and drug discovery.

Introduction

Bacillus thuringiensis (Bt) is a ubiquitous soil bacterium renowned for its production of insecticidal crystal (Cry) proteins, which have been successfully utilized in agriculture for decades.[1] Beyond these proteinaceous toxins, some Bt strains secrete other bioactive compounds, among which this compound is of significant interest. Unlike the highly specific Cry proteins, this compound exhibits a broad spectrum of activity, affecting a wide range of insect orders including Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as several nematode species.[1][2]

Structurally, this compound is composed of adenosine (B11128), glucose, phosphoric acid, and a gluconic diacid moiety.[1][2] Its resemblance to adenosine triphosphate (ATP) is central to its biological activity, enabling it to interfere with essential ATP-dependent cellular processes. The primary and most well-characterized mechanism of this compound's toxicity is its potent inhibition of DNA-dependent RNA polymerase, a fundamental enzyme for gene transcription in all living organisms.[1][3] This non-selective inhibition is also the basis for its toxicity in non-target organisms, including mammals, which has led to regulatory restrictions on its use in commercial biopesticide formulations.[1]

This guide delves into the molecular intricacies of this compound's function as an ATP analog, providing a comprehensive resource for researchers.

Molecular Structure and ATP Analogy

This compound's chemical formula is C₂₂H₃₂N₅O₁₉P, with a molecular weight of approximately 701 Da.[2] Its structure features an adenosine molecule linked to a glucose residue, which in turn is connected to a phosphorylated gluconic diacid.[1] This composition makes it a structural mimic of ATP, the universal energy currency and a crucial substrate for RNA synthesis.

The key to its function as an ATP analog lies in the adenosine portion of the molecule, which allows it to bind to the ATP-binding site of enzymes. The attached oligosaccharide and phosphate (B84403) groups contribute to the specific conformation that facilitates this interaction.[3]

Molecular Interactions and Mechanism of Action

The primary molecular target of this compound is DNA-dependent RNA polymerase. By mimicking ATP, this compound competitively inhibits this enzyme, thereby blocking transcription.[1][3]

Inhibition of RNA Polymerase

This compound binds to the active site of RNA polymerase, competing directly with ATP for the same binding pocket.[1] This binding prevents the incorporation of adenine nucleotides into the growing RNA chain, effectively halting transcription. Kinetic studies have shown that the inhibition is competitive with respect to ATP for the nucleolar RNA polymerase and of a mixed type for the nucleoplasmic RNA polymerase in mammalian cells. For E. coli RNA polymerase, the inhibition is noncompetitive with respect to the DNA template.[4]

Signaling Pathway: Transcription Inhibition

The following diagram illustrates the competitive inhibition of RNA polymerase by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Thermostable Secondary Metabolite from Bacillus thuringiensis with Insecticidal Activity against a Wide Range of Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of RNA polymerase from Bacillus thuringiensis and Escherichia coli by beta-exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Broad-Spectrum Insecticidal Activity of Thuringiensin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thuringiensin, also known as β-exotoxin, is a thermostable, non-proteinaceous secondary metabolite produced by certain strains of Bacillus thuringiensis (Bt). Unlike the well-known Cry proteins, which exhibit a high degree of insect specificity, this compound possesses a broad spectrum of insecticidal activity, affecting a wide range of insect orders. Its unique mode of action, targeting a fundamental cellular process, makes it a subject of significant interest for the development of novel bio-insecticides. This guide provides an in-depth technical overview of this compound's insecticidal properties, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its molecular mechanism of action.

Introduction

Bacillus thuringiensis is a ubiquitous soil bacterium renowned for its production of insecticidal crystal (Cry) proteins, which form the basis of many successful biological pesticides.[1] However, some Bt strains also produce this compound, a low molecular weight, thermostable exotoxin.[1][2] Chemically, this compound is an analog of adenosine (B11128) triphosphate (ATP), composed of an adenosine moiety linked to a glucose-derived disaccharide and a phosphate (B84403) group.[1][2] This structural similarity to ATP is the key to its insecticidal activity. Due to its broad-spectrum nature, this compound has been investigated for its potential to control a wider range of insect pests than the more specific Cry proteins.

Broad-Spectrum Insecticidal Activity

This compound has demonstrated toxicity against a diverse array of insect species across multiple orders. Its efficacy is not dependent on the alkaline gut conditions required for the activation of Cry proteins, allowing it to affect a broader range of insects, including those with neutral or acidic midguts.

Data Presentation: Quantitative Insecticidal Activity of this compound

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of this compound against various insect species, providing a quantitative overview of its broad-spectrum activity.

| Order | Family | Species | Life Stage | LC50 | Units | Reference(s) |

| Diptera | Tephritidae | Anastrepha ludens (Mexican Fruit Fly) | 3rd Instar Larvae | 0.641 | µg/cm² | [1][3] |

| Diptera | Tephritidae | Anastrepha obliqua (West Indian Fruit Fly) | 3rd Instar Larvae | 0.512 | µg/cm² | [1][3] |

| Diptera | Tephritidae | Anastrepha serpentina (Sapote Fruit Fly) | 3rd Instar Larvae | 0.408 | µg/cm² | [1][3] |

| Diptera | Culicidae | Aedes aegypti (Yellow Fever Mosquito) | Larvae | Not specified | - | [4] |

| Coleoptera | Scarabaeidae | Anomala orientalis (Oriental Beetle) | Larvae | 3.93 (autoclaved soil), 1.80 (non-autoclaved soil) | µg toxin/g soil | [5] |

| Coleoptera | Scarabaeidae | Cyclocephala borealis (Northern Masked Chafer) | Larvae | 588.28 (autoclaved soil), 155.10 (non-autoclaved soil) | µg toxin/g soil | [5] |

| Lepidoptera | Noctuidae | Helicoverpa armigera (Cotton Bollworm) | Larvae | 210.92 | µg/ml | [6] |

| Lepidoptera | Noctuidae | Spodoptera litura (Tobacco Cutworm) | Larvae | 229.99 | µg/ml | [6] |

| Order | Family | Species | Life Stage | LD50 | Units | Reference(s) |

| Coleoptera | Scarabaeidae | Anomala orientalis (Oriental Beetle) | Larvae | 0.41 | µg per os | [5] |

| Coleoptera | Scarabaeidae | Cyclocephala borealis (Northern Masked Chafer) | Larvae | 5.21 | µg per os | [5] |

Mode of Action: Inhibition of RNA Polymerase

The primary molecular target of this compound is the DNA-dependent RNA polymerase, a crucial enzyme for transcription in all living organisms.[1][7] Due to its structural similarity to ATP, one of the four essential nucleotide triphosphates required for RNA synthesis, this compound acts as a competitive inhibitor.[1] It binds to the ATP-binding site on the RNA polymerase, thereby blocking the incorporation of ATP into the growing RNA chain and halting transcription.

This inhibition of a fundamental cellular process has profound effects on insect physiology, particularly during periods of high metabolic activity and gene expression, such as molting and pupation.[1] The disruption of these developmental processes ultimately leads to mortality.

Signaling Pathway: this compound's Interference with Transcription

Experimental Protocols: Insect Bioassays

The evaluation of this compound's insecticidal activity is typically performed through standardized laboratory bioassays. The following protocols provide a general framework for conducting such assays.

General Bioassay Workflow

Detailed Methodologies

Objective: To determine the lethal concentration (LC50) of this compound against a target insect species.

Materials:

-

Purified this compound

-

Target insect species (e.g., early instar larvae)

-

Artificial diet components (specific to the insect species)[8]

-

Multi-well bioassay trays or individual rearing containers

-

Environmental chamber with controlled temperature, humidity, and photoperiod

-

Micropipettes and sterile dilution tubes

-

Solvent for this compound (e.g., sterile distilled water)

Procedure:

-

Insect Rearing: Maintain a healthy and synchronized colony of the target insect species under controlled environmental conditions to ensure uniformity in bioassays.[9] Use early instar larvae for testing as they are generally more susceptible.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to create a range of at least five to seven concentrations that are expected to cause between 10% and 90% mortality. A control group receiving only the solvent should always be included.

-

Artificial Diet Preparation: Prepare the artificial diet according to a standard recipe for the target insect.[8] The diet should be prepared under sterile conditions to prevent microbial contamination.

-

Toxin Incorporation:

-

Diet Incorporation Method: While the diet is still liquid and has cooled to a suitable temperature (around 55-60°C), add a specific volume of each this compound dilution to a known volume of the diet.[10] Mix thoroughly to ensure a homogenous distribution of the toxin. Dispense the treated diet into the wells of the bioassay trays or individual containers.[10]

-

Surface Contamination Method: Dispense the untreated diet into the containers and allow it to solidify. Apply a known volume of each this compound dilution evenly onto the surface of the diet.[10] Allow the solvent to evaporate before introducing the insects.

-

-

Insect Exposure: Carefully transfer one insect larva into each well or container.[10] Ensure a minimum of 20-30 individuals per concentration level to obtain statistically significant results.

-

Incubation: Place the bioassay trays in an environmental chamber with controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).[9]

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after the initial exposure.[10] Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Use probit analysis or logit analysis to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.

Conclusion

This compound presents a compelling case for further research and development as a broad-spectrum bio-insecticide. Its unique mode of action, targeting RNA polymerase, offers a potential alternative to insecticides facing resistance issues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating molecule in the ongoing search for effective and sustainable pest management solutions. However, its non-specific toxicity, which can also affect non-target organisms including mammals, necessitates careful consideration and risk assessment in any potential application.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: A Thermostable Secondary Metabolite from Bacillus thuringiensis with Insecticidal Activity against a Wide Range of Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LC and LD50 values of Bacillus thuringiensis Serovar japonensis strain buibui toxin to Oriental beetle and northern masked chafer larvae (Coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researcherslinks.com [researcherslinks.com]

- 7. Inhibition of RNA polymerase from Bacillus thuringiensis and Escherichia coli by beta-exotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. artificial diet bioassays: Topics by Science.gov [science.gov]

- 9. innovationtoimpact.org [innovationtoimpact.org]

- 10. ppqs.gov.in [ppqs.gov.in]

The Dual Nature of Thuringiensin: A Technical Guide to its Natural Occurrence and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thuringiensin, a thermostable β-exotoxin produced by certain strains of Bacillus thuringiensis (Bt), presents a fascinating duality in the realm of microbial insecticides. Unlike the well-known Cry proteins, this compound is a non-proteinaceous, broad-spectrum toxin with potent insecticidal and nematicidal activity.[1] Its mode of action, centered on the inhibition of RNA polymerase, makes it a subject of significant interest for novel biopesticide development. However, this same broad-spectrum activity raises ecological concerns regarding its impact on non-target organisms. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its ecological role, and the experimental methodologies used to study this powerful secondary metabolite. Quantitative data on its biological activity and environmental persistence are summarized, and key molecular and experimental pathways are visualized to offer a comprehensive resource for the scientific community.

Natural Occurrence and Distribution

This compound is a secondary metabolite produced during the vegetative growth phase of specific Bacillus thuringiensis strains.[1] While Bt is renowned for its insecticidal crystal (Cry) proteins produced during sporulation, the production of this compound is a distinct characteristic of certain serovars.

This compound-Producing Bacteria

The ability to produce this compound is not ubiquitous among B. thuringiensis and has been predominantly associated with specific serovars. Notably, the production of high levels of this compound is often linked to the presence of plasmids that may also carry genes for Cry proteins, such as Cry1B.[1][2] However, some strains lacking crystal proteins have also been found to produce this compound.[2]

This compound production has also been reported in other bacterial species, including Bacillus cereus and Bacillus megaterium, highlighting a broader distribution of the genetic determinants for its biosynthesis than initially thought.[2]

Environmental Niche

Bacillus thuringiensis is a ubiquitous soil bacterium, and consequently, this compound-producing strains can be isolated from diverse terrestrial and aquatic environments.[3] They are commonly found in:

-

The Phyllosphere: On the surface of leaves.

-

Aquatic Environments and Animal Feces: Contributing to their dispersal.[3]

The prevalence of this compound-producing strains can vary geographically. For instance, studies in China have shown different distributions of B. thuringiensis serotypes between the northern and southern regions of the country.[5]

Ecological Role and Significance

The ecological role of this compound is primarily defined by its potent and broad-spectrum insecticidal activity. This characteristic makes it an effective biopesticide but also necessitates a thorough evaluation of its environmental impact.

Insecticidal Activity